Synthesis and Characterization of Dichlorobis(pyridine)copper(II): A Technical Guide
Synthesis and Characterization of Dichlorobis(pyridine)copper(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the coordination complex, dichlorobis(pyridine)copper(II), denoted as [CuCl₂(py)₂]. This document details the experimental protocols for its preparation and outlines the key analytical techniques employed for its structural and physicochemical characterization. All quantitative data are summarized in structured tables for clarity and comparative analysis.
Synthesis of Dichlorobis(pyridine)copper(II)
The synthesis of dichlorobis(pyridine)copper(II) is a common procedure in inorganic chemistry, typically involving the direct reaction of a copper(II) salt with pyridine in a suitable solvent. The resulting complex precipitates from the solution and can be isolated by filtration.
Experimental Protocol
Materials:
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Copper(II) chloride (CuCl₂)
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Pyridine (py)
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Ethanol
Procedure:
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A solution of copper(II) chloride (0.025 mol) is prepared in ethanol.
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To this solution, pyridine (0.050 mol, a 2:1 molar ratio to CuCl₂) is added slowly with continuous stirring.
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The reaction mixture is stirred for a designated period, typically one hour, at room temperature to ensure the complete formation of the complex.
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During the stirring, a solid precipitate of dichlorobis(pyridine)copper(II) will form.
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The precipitate is collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and then dried in a desiccator over a suitable drying agent.
Characterization of Dichlorobis(pyridine)copper(II)
A combination of spectroscopic and analytical techniques is employed to confirm the identity and elucidate the structural and electronic properties of the synthesized complex.
Elemental Analysis
Elemental analysis is a fundamental technique to verify the empirical formula of the synthesized compound. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared with the calculated theoretical values.
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 41.04 | 40.84 |
| Hydrogen (H) | 3.44 | 3.45 |
| Nitrogen (N) | 9.57 | 9.57 |
| Copper (Cu) | 21.71 | 21.28 |
X-ray Crystallography
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.9673 |
| b (Å) | 8.5596 |
| c (Å) | 3.8479 |
| α (°) | 90 |
| β (°) | 91.98 |
| γ (°) | 90 |
| Bond Lengths (Å) | |
| Cu-Cl | 2.2719(9) |
| Cu-N | 2.008(2) |
| Bond Angles (°) | |
| Cl-Cu-N | 88.65(8) |
Note: The crystallographic data presented is for dichlorobis[2-(chloromethyl)pyridine]copper(II) and serves as a close approximation for dichlorobis(pyridine)copper(II).[1]
Spectroscopic Characterization
Infrared spectroscopy is used to identify the characteristic vibrational modes of the complex, particularly the metal-ligand bonds. The presence of coordinated pyridine and the formation of Cu-N and Cu-Cl bonds can be confirmed by the appearance of specific absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 289 | ν(Cu-N) |
| 266 | ν(Cu-Cl) |
| 442, 643 | Pyridine ring vibrations |
UV-Visible spectroscopy provides information about the electronic transitions within the complex. Copper(II) complexes are typically colored due to d-d electronic transitions. The d⁹ configuration of the Cu(II) ion in a distorted octahedral or square planar environment leads to the absorption of light in the visible region. The absorption spectrum of dichlorobis(pyridine)copper(II) is expected to show a broad d-d transition band in the visible range. While specific molar absorptivity values for this complex are not widely reported, the general shape and position of the absorption band are characteristic of such copper(II) complexes. The maximum absorption peak for aqueous Cu²⁺ ions is located at 810 nm.[2]
Magnetic Susceptibility
The magnetic properties of the complex are determined by the presence of unpaired electrons. Copper(II) complexes, with a d⁹ electronic configuration, have one unpaired electron and are therefore paramagnetic. The effective magnetic moment (μ_eff) can be determined from magnetic susceptibility measurements. For a single unpaired electron, the spin-only magnetic moment is approximately 1.73 Bohr magnetons (BM). The experimental magnetic moment for dichlorobis(pyridine)copper(II) is expected to be in the range of 1.7 to 2.2 BM. For many copper(II) complexes, the magnetic moment at room temperature is approximately 1.8 to 2.2 BM.[3]
Conclusion
The synthesis of dichlorobis(pyridine)copper(II) is a straightforward and reproducible process. Its characterization through a suite of analytical techniques confirms the formation of the desired complex and provides detailed insights into its structural and electronic properties. The square planar coordination geometry around the copper(II) center, as inferred from data on a closely related compound, along with its characteristic spectroscopic and magnetic behavior, are consistent with the established chemistry of copper(II)-pyridine complexes. This technical guide serves as a foundational resource for researchers and professionals working with this and similar coordination compounds in various fields, including materials science and drug development.
